(2R)-2-amino-3-methanesulfonylpropanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-3-methanesulfonylpropanoic acid hydrochloride is an organic compound with the molecular formula C₄H₁₀ClNO₄S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methanesulfonylpropanoic acid hydrochloride typically involves the reaction of cysteine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-methanesulfonylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(2R)-2-amino-3-methanesulfonylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-methanesulfonylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and participate in redox reactions, influencing various biochemical processes. The sulfonyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-methylsulfinylpropanoic acid: A closely related compound with similar structural features.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used in various synthetic applications.
Uniqueness
(2R)-2-amino-3-methanesulfonylpropanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group distinguishes it from other amino acid derivatives, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-3-methylsulfonylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S.ClH/c1-10(8,9)2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUMPLRNHYPMFB-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126144-17-8 |
Source
|
Record name | (2R)-2-amino-3-methanesulfonylpropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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